N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a triazolo-pyridazine derivative characterized by a 1,2,4-triazole fused to a pyridazine core. Key structural features include a 4-chlorophenyl acetamide group at position 2 and a phenylsulfanyl substituent at position 6 of the heterocycle.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c20-13-6-8-14(9-7-13)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)28-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUDTCVLCXLQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety. Its molecular formula is C16H14ClN5OS, and it possesses several functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies involving fused nitrogen heterocycles have shown promising antimicrobial effects against various bacterial strains. The presence of the triazole and pyridazine rings in our compound suggests potential for similar activity.
Table 1: Comparison of Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Triazole | 8 | |
| Compound B | Pyridazine | 15 | |
| N-(4-chlorophenyl)-2-[3-oxo...] | Triazolo-Pyridazine | TBD | Current Study |
Antiviral Activity
The compound's structure suggests potential antiviral properties. In studies of related compounds, such as those based on pyrimidine and pyridine derivatives, significant antiviral activity has been demonstrated. For example, certain derivatives showed inhibitory activity in the micromolar range against viral targets.
Table 2: Antiviral Activity of Related Compounds
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound C | 36 | >250 | >6.9 | |
| Compound D | 39 | 229 | 5.9 | |
| N-(4-chlorophenyl)-2-[3-oxo...] | TBD | TBD | TBD | Current Study |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in microbial or viral pathogenesis. The triazole ring is known for its ability to inhibit enzyme activity by mimicking substrate structures.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Evaluation : A study on triazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 15 µg/mL.
- Antiviral Studies : Research on pyridine derivatives indicated effective inhibition of viral replication in vitro with EC50 values around 36 µM.
Comparison with Similar Compounds
Structural Features
Triazolo-pyridazine derivatives vary in substituents on the heterocycle and acetamide side chain, influencing their pharmacological profiles. Key analogs include:
Key Observations :
- The 4-chlorophenyl acetamide group balances lipophilicity and hydrogen bonding, whereas analogs with bulkier substituents (e.g., 4-acetamidophenyl in ) may reduce membrane permeability.
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
